1-(benzylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylmethanesulfonyl group, a prop-2-en-1-yl carbamoyl group, and a piperidine-4-carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the Phenylmethanesulfonyl Group: This step involves the sulfonation of benzyl chloride with sodium sulfite to form phenylmethanesulfonyl chloride.
Introduction of the Prop-2-en-1-yl Carbamoyl Group: This step involves the reaction of prop-2-en-1-amine with phosgene to form the corresponding isocyanate, which is then reacted with the phenylmethanesulfonyl chloride.
Formation of the Piperidine-4-carboxamide Moiety: This step involves the reaction of piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the intermediate compound formed in the previous step.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the phenylsulfonamido group but differs in the cyclopropane moiety.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a similar sulfonamide group but differs in the presence of the prop-2-yn-1-yl group.
N-(3-Chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide: This compound contains a similar benzenesulfonamide group but differs in the presence of the furan and nitro groups.
The uniqueness of 1-PHENYLMETHANESULFONYL-N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-2-14-24-23(28)20-10-6-7-11-21(20)25-22(27)19-12-15-26(16-13-19)31(29,30)17-18-8-4-3-5-9-18/h2-11,19H,1,12-17H2,(H,24,28)(H,25,27) |
InChI Key |
FHECEBCOEDXLNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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